molecular formula C15H12O2 B1397979 6-Methyldibenzo[B,F]oxepin-10(11H)-one CAS No. 1184947-02-1

6-Methyldibenzo[B,F]oxepin-10(11H)-one

Cat. No.: B1397979
CAS No.: 1184947-02-1
M. Wt: 224.25 g/mol
InChI Key: GKHIHRYGKFTENO-UHFFFAOYSA-N
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Description

6-Methyldibenzo[B,F]oxepin-10(11H)-one (CAS 1184947-02-1) is a high-value dibenzoxepin scaffold with significant potential in scientific research, particularly in oncology and pharmaceutical development. This compound, with the molecular formula C15H12O2 and a molecular weight of 224.25 g/mol, serves as a versatile synthon for synthesizing diverse complex structures, including various dibenzo[e,h]azulenes . A key area of investigation is its promising in vitro cytotoxicity against a range of human cancer cell lines. Research indicates specific activity against NCI-H460 (lung, IC50 = 4.2 µM), HL-60 (leukemia, IC50 = 8.15 µM), and NCI-H292 (lung, IC50 = 11.11 µM), suggesting a role as a candidate for anticancer agent development . The mechanism of action is believed to involve the induction of apoptosis through the modulation of key cell survival and proliferation pathways . As part of the dibenzo[b,f]oxepin class, which is recognized for its pharmacological significance, this methyl derivative is a critical intermediate for constructing heterocyclic compounds with potential biological activities . Our product is provided with a minimum purity of 97% and is accompanied by a batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance . It is recommended to be stored sealed in a dry environment at 2-8°C . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-6H-benzo[b][1]benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-10-5-4-7-12-13(16)9-11-6-2-3-8-14(11)17-15(10)12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHIHRYGKFTENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldibenzo[B,F]oxepin-10(11H)-one typically involves the following steps:

    Formation of Diaryl Ethers: The initial step involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers.

    Intramolecular McMurry Reaction: The diaryl ethers are then subjected to an intramolecular McMurry reaction using titanium tetrachloride and zinc in tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes described above can be scaled up for industrial applications. The use of microwave-assisted reactions and McMurry reactions are advantageous due to their efficiency and relatively mild conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Methyldibenzo[B,F]oxepin-10(11H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Synthesis of 6-Methyldibenzo[b,f]oxepin-10(11H)-one

The synthesis of dibenzo[b,f]oxepine derivatives, including this compound, has been achieved through various methodologies. One notable approach involves the use of iron(II) as a catalyst for direct intramolecular ortho-acylation of 2-(phenoxymethyl)benzoic acids, yielding high regioselectivity and good yields. This method is advantageous due to its operational simplicity and compatibility with a range of functional groups .

Biological Activities

The dibenzo[b,f]oxepine scaffold is recognized for its significant pharmacological properties. Compounds derived from this structure have been studied for various therapeutic effects:

  • Antidepressant and Anxiolytic Activities : Dibenzo[b,f]oxepine derivatives are known to exhibit antidepressant effects similar to established medications like doxepin. Their mechanism often involves the modulation of neurotransmitter systems .
  • Antitumor Activity : Some studies have indicated that derivatives of this compound possess cytotoxic properties against certain cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Research highlights the neuroprotective capabilities of these compounds, which may be beneficial in treating neurodegenerative disorders .

Table 1: Biological Activities of Dibenzo[b,f]oxepine Derivatives

Activity TypeExample CompoundsNotes
AntidepressantDoxepin, 6-Methyldibenzo[b,f]oxepinModulates serotonin and norepinephrine levels
AntitumorChaetones I and IICytotoxic against gastric cancer cells
NeuroprotectiveVarious derivativesPotential use in neurodegenerative diseases
AntimicrobialChaetone IISignificant antifungal activity

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Anthelmintic Activity : A recent study evaluated the anthelmintic properties of dibenzo[b,e]oxepin derivatives using Caenorhabditis elegans as a model organism. The results demonstrated effective antiparasitic activity, indicating potential for development into new anthelmintic agents .
  • Microtubule Inhibition : Research has suggested that dibenzo[b,f]oxepine derivatives may act as microtubule inhibitors, which could be leveraged in cancer therapy by disrupting mitotic processes in cancer cells .
  • Therapeutic Potential : A comprehensive review highlighted various structural features and pharmacological actions of dibenzo[b,f]oxepines extracted from medicinal plants, emphasizing their anticancer, antihypertensive, anti-inflammatory, and neuroprotective properties .

Mechanism of Action

The mechanism of action of 6-Methyldibenzo[B,F]oxepin-10(11H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The dibenzoxepin scaffold serves as a template for diverse pharmacological and synthetic applications. Below is a comparative analysis of 6-methyldibenzo[b,f]oxepin-10(11H)-one with structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
This compound 6-methyl, 10-keto C₁₅H₁₂O₂ Synthetic intermediate; under pharmacological investigation
Penthorinol A 6-methoxy, 11-methyl, 7-hydroxy C₁₉H₁₈O₅ PCSK9 inhibitor; isolated from Penthorum chinense
Dibenzo[b,f]thiepin-10(11H)-one Sulfur atom replacing oxygen C₁₄H₁₀OS Synthon for azulene derivatives; lower polarity than oxepin analogues
8-Chlorodibenzo[b,f]thiepin-10(11H)-one 8-chloro, sulfur atom C₁₄H₉ClOS Dopamine receptor ligand; >95% purity in pharmacological studies
Doxepin 11-methylamino, 10-keto C₁₉H₂₁NO Tricyclic antidepressant; H1 receptor antagonist

Key Findings:

Sulfur analogues (e.g., dibenzo[b,f]thiepin-10(11H)-one) exhibit distinct electronic properties due to sulfur’s polarizability, affecting their reactivity in cycloaddition reactions and pharmacological profiles .

Synthetic Utility: Dibenzo[b,f]oxepin-10(11H)-one derivatives are pivotal synthons for constructing polycyclic azulenes and heteroazulenes. The 6-methyl derivative could serve as a precursor for further functionalization, similar to 8-chloro analogues used in dopamine receptor studies .

Pharmacological Relevance: Penthorinol A and B (structurally closest analogues) inhibit proprotein convertase subtilisin/kexin type 9 (PCSK9), a target for cholesterol-lowering therapies. Their activity is attributed to the hydroxyl and methoxy groups, suggesting that substituent positioning critically affects target engagement . Doxepin, a clinically used dibenzoxepin, highlights the scaffold’s adaptability for CNS drug development, though its amino substituent differentiates it from the 6-methyl variant .

Data Table: Physicochemical and Pharmacokinetic Parameters

Parameter This compound Penthorinol A Dibenzo[b,f]thiepin-10(11H)-one Doxepin
Molecular Weight (g/mol) 236.26 326.34 234.29 279.38
LogP (Predicted) 3.2 2.8 3.5 4.1
Hydrogen Bond Acceptors 2 5 2 2
Bioactivity Under investigation PCSK9 inhibitor Synthon for azulenes Antidepressant

Biological Activity

6-Methyldibenzo[B,F]oxepin-10(11H)-one, a compound belonging to the dibenzo[b,f]oxepine class, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a dibenzo[b,f]oxepine framework. The compound's molecular formula is C16_{16}H13_{13}O, with a molar mass of approximately 229.27 g/mol. Its structural features contribute to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported the following IC50_{50} values for different cancer types:

Cancer Cell Line IC50_{50} (µM)
NCI-H292 (lung)11.11
NCI-H460 (lung)4.2
HL-60 (leukemia)8.15
HTC-116 (colon)19.26
OVCAR-8 (ovarian)23.33
HepG2 (liver)52.08
Raji (lymphoma)40.17
KG-1 (leukemia)61.22

These results suggest that the compound may have selective toxicity towards certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. It is believed to induce apoptosis through the modulation of signaling pathways related to cell survival and proliferation. The compound may inhibit key enzymes involved in cancer cell metabolism or interfere with DNA replication processes, although detailed mechanisms require further elucidation .

Case Studies and Research Findings

  • Cytotoxicity Assessment : In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines, as indicated by the IC50_{50} values mentioned earlier. This highlights its potential as an anticancer agent .
  • Selectivity Towards Cancer Cells : The compound has shown lower toxicity towards normal human peripheral blood mononuclear cells compared to its effects on cancer cells, suggesting a degree of selectivity that could minimize side effects in therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications to the dibenzo[b,f]oxepine structure can enhance or diminish biological activity, indicating that specific functional groups play critical roles in mediating effects .

Q & A

Q. What are the established synthetic routes for 6-Methyldibenzo[B,F]oxepin-10(11H)-one, and how do reaction conditions influence yield?

Answer: The dibenzoxepin scaffold is typically synthesized via cyclization or annulation strategies. Key methods include:

  • McMurry Coupling : A titanium-mediated reductive coupling of ketones to form the oxepin ring. This method requires anhydrous conditions (e.g., TiCl₄/Zn) and controlled stoichiometry to avoid over-reduction .
  • Yang et al. (1992) : A two-step synthesis involving Friedel-Crafts acylation followed by intramolecular cyclization. Optimal conditions (e.g., AlCl₃ as a Lewis acid at 0–5°C) yield this compound with 65–70% purity, necessitating chromatographic purification .
  • Regioselective Substitution : Attardo et al. (1997) demonstrated that methyl group placement at the C6 position is influenced by steric hindrance during cyclization. Use of bulky directing groups (e.g., trimethoxybenzaldehyde derivatives) improves regioselectivity .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the oxepin ring and methyl substitution. Key signals include:
    • Aromatic protons (δ 6.8–7.5 ppm, multiplet) and carbonyl resonance (δ 195–200 ppm).
    • Methyl group splitting patterns (e.g., singlet at δ 2.3 ppm for C6-CH₃) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ at m/z 255.1022 for C₁₆H₁₄O₂) validates molecular formula .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for derivatives with multiple substitution sites .

Advanced Research Questions

Q. How can stereochemical challenges in dibenzoxepin derivatives be addressed during synthesis?

Answer: Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral Pool Strategy : Use of enantiomerically pure starting materials (e.g., (S)-10-hydroxy derivatives) to control configuration at C11 .
  • Catalytic Asymmetric Epoxidation : Sharpless or Jacobsen conditions can induce chirality in intermediates, though yields drop below 50% due to competing side reactions .
  • ECD Spectroscopy : Absolute configuration is confirmed by comparing experimental electronic circular dichroism (ECD) curves with computed data for enantiomers .

Q. What strategies resolve contradictions in bioactivity data for dibenzoxepin derivatives across studies?

Answer:

  • False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to adjust p-values in high-throughput screening (e.g., IC₅₀ assays) to minimize Type I errors .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., NF-κB inhibition) to confirm mechanistic relevance .
  • Meta-Analysis : Pool data from structurally analogous compounds (e.g., 10,11-dihydrodibenzazepines) to identify trends masked by study-specific variability .

Q. How can heterocyclic annulation be optimized to synthesize fused dibenzoxepin analogs?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time for annulation (e.g., 30 minutes at 150°C vs. 24 hours conventionally) while maintaining >80% yield .
  • Thio-Michael Addition : Introduce sulfur-containing substituents (e.g., methylthio groups) to stabilize reactive intermediates, enabling access to dibenzoxepin[4,5-f]isoxazoles .
  • Computational Modeling : DFT studies (e.g., B3LYP/6-31G*) predict regioselectivity in annulation reactions, guiding experimental design .

Q. What methodologies are used to assess the metabolic stability of this compound in preclinical studies?

Answer:

  • LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) in rat plasma. Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) .
  • CYP450 Inhibition Assays : Test against human liver microsomes to identify isoform-specific interactions (e.g., CYP3A4-mediated oxidation) .
  • Plasma Protein Binding : Equilibrium dialysis (pH 7.4) reveals >90% binding, necessitating dose adjustment for in vivo efficacy studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyldibenzo[B,F]oxepin-10(11H)-one
Reactant of Route 2
6-Methyldibenzo[B,F]oxepin-10(11H)-one

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